molecular formula C21H31N3O B2858170 (1-Benzyl-3-{[1-(prop-2-yn-1-yl)piperidin-4-yl]amino}piperidin-4-yl)methanol CAS No. 1445161-73-8

(1-Benzyl-3-{[1-(prop-2-yn-1-yl)piperidin-4-yl]amino}piperidin-4-yl)methanol

Katalognummer: B2858170
CAS-Nummer: 1445161-73-8
Molekulargewicht: 341.499
InChI-Schlüssel: LTTYGLMKHHQGSQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1-Benzyl-3-{[1-(prop-2-yn-1-yl)piperidin-4-yl]amino}piperidin-4-yl)methanol, also known as compound 14, is a potent and selective inhibitor of the dopamine transporter (DAT). It has shown potential in the treatment of various neuropsychiatric disorders, including cocaine addiction, attention deficit hyperactivity disorder (ADHD), and Parkinson's disease.

Wirkmechanismus

Compound 14 acts as a potent and selective inhibitor of the DAT, which is responsible for the reuptake of dopamine in the brain. By inhibiting the DAT, (1-Benzyl-3-{[1-(prop-2-yn-1-yl)piperidin-4-yl]amino}piperidin-4-yl)methanol 14 increases the levels of dopamine in the brain, which can have various effects on behavior and cognition. The exact mechanism of action of this compound 14 is still under investigation, but it is believed to involve the regulation of dopamine signaling in specific brain regions.
Biochemical and Physiological Effects:
Compound 14 has been shown to have various biochemical and physiological effects in preclinical models. It increases dopamine levels in the brain, which can affect behavior and cognition. It also modulates the activity of other neurotransmitters, such as serotonin and norepinephrine, which can have additional effects on behavior and cognition. In addition, this compound 14 has been shown to have anti-inflammatory and neuroprotective effects, which may be relevant to its potential therapeutic applications.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of (1-Benzyl-3-{[1-(prop-2-yn-1-yl)piperidin-4-yl]amino}piperidin-4-yl)methanol 14 is its selectivity for the DAT, which reduces the risk of off-target effects. It also has good pharmacokinetic properties, which make it suitable for in vivo experiments. However, one limitation of this compound 14 is its relatively low potency compared to other DAT inhibitors. This may limit its effectiveness in some experimental paradigms.

Zukünftige Richtungen

There are several future directions for research on (1-Benzyl-3-{[1-(prop-2-yn-1-yl)piperidin-4-yl]amino}piperidin-4-yl)methanol 14. One direction is to investigate its potential therapeutic applications in humans, particularly in the treatment of cocaine addiction, ADHD, and Parkinson's disease. Another direction is to explore its mechanism of action in more detail, including its effects on specific brain regions and neurotransmitter systems. Finally, there is a need to develop more potent and selective DAT inhibitors based on the structure of this compound 14, which may have even greater therapeutic potential.

Synthesemethoden

The synthesis of (1-Benzyl-3-{[1-(prop-2-yn-1-yl)piperidin-4-yl]amino}piperidin-4-yl)methanol 14 involves a multistep process that includes the reaction of piperidine with propargyl bromide, followed by the addition of benzylamine and reduction with sodium borohydride. The final step involves the reaction of the resulting amine with 4-(4-formylpiperidin-1-yl)benzaldehyde to yield this compound 14. The synthesis of this compound 14 has been reported in several research articles, and the yield and purity of the this compound have been optimized.

Wissenschaftliche Forschungsanwendungen

Compound 14 has been extensively studied in preclinical models of cocaine addiction, ADHD, and Parkinson's disease. In animal models of cocaine addiction, (1-Benzyl-3-{[1-(prop-2-yn-1-yl)piperidin-4-yl]amino}piperidin-4-yl)methanol 14 has been shown to reduce cocaine self-administration and reinstatement of drug-seeking behavior. In ADHD models, this compound 14 has been shown to improve attention and reduce hyperactivity. In Parkinson's disease models, this compound 14 has been shown to improve motor function and reduce dyskinesia.

Eigenschaften

IUPAC Name

[1-benzyl-3-[(1-prop-2-ynylpiperidin-4-yl)amino]piperidin-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O/c1-2-11-23-13-9-20(10-14-23)22-21-16-24(12-8-19(21)17-25)15-18-6-4-3-5-7-18/h1,3-7,19-22,25H,8-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTTYGLMKHHQGSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCC(CC1)NC2CN(CCC2CO)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.